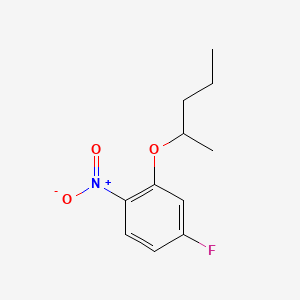

4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene

Descripción

Propiedades

IUPAC Name |

4-fluoro-1-nitro-2-pentan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO3/c1-3-4-8(2)16-11-7-9(12)5-6-10(11)13(14)15/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGXWZCNPSMBQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)OC1=C(C=CC(=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60716519 | |

| Record name | 4-Fluoro-1-nitro-2-[(pentan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314987-41-1 | |

| Record name | Benzene, 4-fluoro-2-(1-methylbutoxy)-1-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314987-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-1-nitro-2-[(pentan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene, a fluorinated nitroaromatic compound with potential applications in medicinal chemistry and materials science. This document outlines a probable synthetic route based on established chemical principles, details its expected reactivity, and discusses its potential as a building block in the development of novel therapeutics. While specific experimental data for this compound is limited in public literature, this guide consolidates available information and provides expert insights into its characterization and handling.

Introduction

Fluorinated organic molecules are of significant interest in the pharmaceutical and agrochemical industries due to the unique properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics.[1] 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene belongs to the class of substituted nitrobenzenes, which are versatile intermediates in organic synthesis. The presence of a nitro group, a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution, making it a valuable scaffold for the introduction of various functional groups. This guide serves as a foundational resource for researchers exploring the potential of this compound in their work.

Chemical Identity and Physicochemical Properties

4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene is an aromatic compound with the molecular formula C₁₁H₁₄FNO₃ and a molecular weight of 227.23 g/mol .[2] Its structure features a benzene ring substituted with a fluorine atom, a nitro group, and a pentan-2-yloxy group.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄FNO₃ | [2] |

| Molecular Weight | 227.23 g/mol | [2] |

| CAS Number | 1314987-41-1 | [3][4] |

| Purity | Typically ≥97% | [3][4] |

| Appearance | Expected to be a yellow oil or low-melting solid | Inferred from related compounds |

| Boiling Point | Not experimentally determined | - |

| Melting Point | Not experimentally determined | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and have low water solubility. | Inferred from related compounds |

Synthesis and Mechanism

The most probable and industrially scalable synthetic route to 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene is through a nucleophilic aromatic substitution (SNAr) reaction, specifically a Williamson ether synthesis . This reaction involves the displacement of a fluoride ion from an activated aromatic ring by an alkoxide.

The likely starting materials for this synthesis are 2,4-difluoronitrobenzene and pentan-2-ol . The nitro group at the 1-position strongly activates the fluorine atoms at the 2- and 4-positions towards nucleophilic attack. The fluorine at the 4-position (para to the nitro group) is the more reactive leaving group due to the combined electron-withdrawing effects of the nitro group through both resonance and induction.

Reaction Scheme:

Caption: Proposed synthesis of 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene.

Experimental Protocol (Proposed):

The following is a generalized, yet detailed, protocol based on established Williamson ether synthesis procedures for similar compounds.[5][6][7][8]

Materials:

-

2,4-Difluoronitrobenzene

-

Pentan-2-ol

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pentan-2-ol (1.0 equivalent) in anhydrous DMF. To this solution, add sodium hydride (1.1 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium pentan-2-oxide.

-

Nucleophilic Aromatic Substitution: To the freshly prepared alkoxide solution, add a solution of 2,4-difluoronitrobenzene (1.0 equivalent) in anhydrous DMF dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to a temperature between 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene.

Reactivity and Spectroscopic Characterization

The reactivity of 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene is primarily dictated by the nitro and fluoro substituents on the aromatic ring.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative using various reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C), or chemical reducing agents (e.g., SnCl₂, Fe/HCl). This transformation is a key step in the synthesis of many pharmaceutical intermediates.

-

Further Nucleophilic Aromatic Substitution: The remaining fluorine atom, being ortho to the nitro group, is also activated towards nucleophilic attack, albeit to a lesser extent than the para-fluorine in the starting material. This allows for the sequential introduction of a second nucleophile if desired.

Spectroscopic Characterization (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with the proton ortho to the nitro group being the most downfield. The protons of the pentan-2-yloxy group will appear in the aliphatic region, with the methine proton adjacent to the oxygen appearing as a multiplet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon bearing the nitro group being the most deshielded. The carbons of the pentan-2-yloxy substituent will appear in the upfield region.

-

IR Spectroscopy: The infrared spectrum is expected to exhibit strong absorption bands characteristic of the nitro group (around 1520 and 1340 cm⁻¹), C-O-C stretching of the ether linkage (around 1250-1050 cm⁻¹), and C-F stretching (around 1250-1000 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak at m/z = 227.23, along with characteristic fragmentation patterns.

Applications in Drug Development and Research

Substituted fluoronitrobenzenes are valuable building blocks in the synthesis of a wide range of biologically active molecules.[1] The ability to sequentially functionalize the aromatic ring makes them particularly useful in the construction of complex molecular architectures.

Potential as a Kinase Inhibitor Precursor:

Many FDA-approved tyrosine kinase inhibitors (TKIs) contain a substituted aniline core. 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene can be readily converted to the corresponding aniline, which can then be used in coupling reactions to synthesize potential kinase inhibitors.[13]

Role in PROTAC Development:

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of target proteins. The development of novel PROTACs often requires versatile building blocks to construct the linker and protein-binding moieties. The reactive handles on 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene make it a potential candidate for incorporation into PROTAC scaffolds.

Safety and Handling

While a specific safety data sheet (SDS) for 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene is not widely available, the safety precautions for related fluoronitrobenzene compounds should be strictly followed. These compounds are generally considered hazardous.

General Safety Precautions: [14]

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Toxicity: Fluoronitrobenzenes can be toxic if inhaled, ingested, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene is a versatile fluorinated nitroaromatic compound with significant potential as a building block in organic synthesis, particularly in the field of medicinal chemistry. Its synthesis is readily achievable through nucleophilic aromatic substitution, and its functional groups offer multiple avenues for further chemical modification. While a comprehensive experimental characterization is not yet publicly available, this technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the utility of this promising intermediate.

References

- BenchChem. (2025). An In-Depth Technical Guide to 4-Ethoxy-1-fluoro-2-nitrobenzene.

-

Wikipedia. (2023, December 27). 4-Fluoronitrobenzene. In Wikipedia. Retrieved from [Link]

-

MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2018(3), M984. [Link]

- Google Patents. (n.d.). US4164517A - Preparation of fluoronitrobenzene.

-

Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(3), 443-453. [Link]

-

Autech Industry Co.,Ltd. (n.d.). 4-Fluoro-1-nitro-2-(pentyloxy)benzene, min 98%, 100 grams. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. Retrieved from [Link]

-

PubChem. (n.d.). CID 141051979 | C12H8F2N2O4. Retrieved from [Link]

- Google Patents. (n.d.). US9314464B2 - Compounds and compositions as protein kinase inhibitors.

- Google Patents. (n.d.). (12) United States Patent (10) Patent No.: US 7,790,905 B2.

- Google Patents. (n.d.). CN110746307B - Preparation method of 1-nitro-2-ethyl-4-fluorobenzene.

-

The Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]

-

Haz-Map. (n.d.). 1-Fluoro-4-nitrobenzene. Retrieved from [Link]

Sources

- 1. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]

- 2. CN110746307B - Preparation method of 1-nitro-2-ethyl-4-fluorobenzene - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. labsolu.ca [labsolu.ca]

- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 4-Fluoronitrobenzene(350-46-9) 13C NMR [m.chemicalbook.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. 1-Fluoro-2-nitrobenzene(1493-27-2) 1H NMR spectrum [chemicalbook.com]

- 13. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]

- 14. 1-Fluoro-4-[(E)-2-nitrovinyl]benzene - PMC [pmc.ncbi.nlm.nih.gov]

4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene

Introduction

4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene is a substituted nitroaromatic compound with potential applications as a building block in medicinal chemistry and materials science. Its structure, featuring a reactive fluoro group, a reducible nitro moiety, and a chiral ether side-chain, makes it a versatile intermediate for constructing more complex molecular architectures. The strategic placement of the electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring, enabling specific synthetic transformations.

This guide provides a comprehensive overview of a robust and logical pathway for the synthesis of 4-fluoro-1-nitro-2-(pentan-2-yloxy)benzene. We will delve into the mechanistic rationale behind the chosen strategy, provide a detailed step-by-step experimental protocol, and discuss methods for purification and characterization. The methodology is grounded in well-established principles of organic chemistry, primarily focusing on Nucleophilic Aromatic Substitution (SNAr).

Synthetic Strategy & Mechanistic Rationale

The most effective and direct route to synthesize the target molecule is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy is a cornerstone of modern organic synthesis for constructing aryl ethers and amines.[1] The core transformation involves the reaction of an electron-deficient aryl halide with a nucleophile.[2]

Our synthesis employs 2,4-difluoronitrobenzene as the electrophilic aromatic substrate and the alkoxide derived from (rac)-pentan-2-ol as the nucleophile. This approach is a variation of the classic Williamson ether synthesis, adapted for an aromatic system.[3][4]

Causality Behind Experimental Choices:

-

Electrophile Selection (2,4-Difluoronitrobenzene) : The choice of 2,4-difluoronitrobenzene (CAS 446-35-5) is critical.[5] The potent electron-withdrawing nitro group deactivates the entire aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic attack.[1][6] This activation is most pronounced at the ortho (C-2) and para (C-4) positions relative to the nitro group, where the negative charge of the reaction intermediate can be effectively delocalized onto the oxygen atoms of the nitro group.[2][6] Fluorine is an excellent leaving group in SNAr reactions, often exhibiting higher reactivity than other halogens (F > Cl > Br > I) because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[2]

-

Nucleophile Generation : (rac)-Pentan-2-ol is a weak nucleophile. To enhance its reactivity, it is deprotonated in situ using a strong, non-nucleophilic base like sodium hydride (NaH) to form the corresponding sodium pentan-2-alkoxide. This alkoxide is a much more potent nucleophile, capable of attacking the electron-deficient aromatic ring.[7]

-

Regioselectivity : The reaction between 2,4-difluoronitrobenzene and the alkoxide is highly regioselective. Substitution occurs preferentially at the C-2 position (ortho to the nitro group) over the C-4 position (para). This is because the C-2 position is activated by both the strong inductive effect and the resonance-stabilizing effect of the adjacent nitro group, making it the more electrophilic site.

Reaction Mechanism:

The reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack : The pentan-2-alkoxide attacks the C-2 carbon of 2,4-difluoronitrobenzene, which is highly activated by the ortho-nitro group. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1]

-

Elimination of Leaving Group : The aromaticity of the ring is restored by the elimination of the fluoride ion from the C-2 position, yielding the final ether product.

Caption: General mechanism for the SNAr synthesis pathway.

Detailed Experimental Protocol

This protocol describes the synthesis on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 2,4-Difluoronitrobenzene | 446-35-5 | 159.09 | 1.59 g (1.1 mL) | 10.0 |

| (rac)-Pentan-2-ol | 6032-29-7 | 88.15 | 1.06 g (1.3 mL) | 12.0 |

| Sodium Hydride (60% disp. in mineral oil) | 7646-69-7 | 24.00 | 0.48 g | 12.0 |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 50 mL | - |

| Saturated NH₄Cl (aq) | - | - | 20 mL | - |

| Ethyl Acetate | 141-78-6 | 88.11 | ~150 mL | - |

| Brine (Saturated NaCl aq) | - | - | 30 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ~5 g | - |

Reaction Workflow Diagram

Caption: Experimental workflow from alkoxide formation to product characterization.

Step-by-Step Procedure

-

Alkoxide Formation : a. To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under a nitrogen atmosphere, add sodium hydride (0.48 g, 12.0 mmol of 60% dispersion). b. Add anhydrous THF (30 mL) to the flask. Cool the suspension to 0 °C using an ice bath. c. Slowly add (rac)-pentan-2-ol (1.06 g, 12.0 mmol) dropwise to the stirred suspension over 10 minutes. d. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Hydrogen gas evolution should be observed.

-

Nucleophilic Aromatic Substitution : a. Re-cool the alkoxide solution to 0 °C. b. Dissolve 2,4-difluoronitrobenzene (1.59 g, 10.0 mmol) in anhydrous THF (20 mL) and add it dropwise to the reaction flask over 15 minutes. c. After addition, remove the ice bath and heat the reaction mixture to reflux (approx. 65-70 °C) for 4-6 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system.

-

Work-up and Extraction : a. Once the reaction is complete (disappearance of the limiting reagent), cool the flask to 0 °C. b. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL). c. Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL) and deionized water (20 mL). d. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL). e. Combine the organic layers and wash with brine (30 mL). f. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification : a. Purify the crude oil by flash column chromatography on silica gel. b. Elute with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) to isolate the pure product. c. Combine the product-containing fractions and remove the solvent in vacuo to yield 4-fluoro-1-nitro-2-(pentan-2-yloxy)benzene as a yellow oil.

Product Characterization

The identity and purity of the final compound should be confirmed through spectroscopic analysis.

| Property | Expected Value |

| Chemical Name | 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene |

| CAS Number | 1314987-41-1[8][9] |

| Molecular Formula | C₁₁H₁₄FNO₃[8][10] |

| Molecular Weight | 227.23 g/mol [9] |

| Appearance | Yellow Oil |

| Expected Yield | 75-85% |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.9 (dd, 1H), ~7.3 (m, 1H), ~7.1 (dd, 1H), ~4.6 (m, 1H), ~1.7 (m, 2H), ~1.4 (d, 3H), ~1.0 (m, 2H), ~0.9 (t, 3H). |

| ¹⁹F NMR (CDCl₃, 376 MHz) | A single resonance is expected in the typical aryl fluoride region. |

Safety and Handling Precautions

-

2,4-Difluoronitrobenzene : This compound is a toxic and irritant liquid. Handle with extreme care, avoiding skin and eye contact and inhalation.

-

Sodium Hydride (NaH) : NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere and away from any moisture.[7]

-

Tetrahydrofuran (THF) : THF is a flammable liquid and can form explosive peroxides upon storage. Use stabilized THF and ensure it is free of peroxides before use.

-

General Precautions : The reaction should be performed in a functioning chemical fume hood. Safety glasses, a lab coat, and appropriate chemical-resistant gloves are mandatory. An appropriate fire extinguisher (Class D for NaH) should be readily accessible.

Conclusion

The synthesis of 4-fluoro-1-nitro-2-(pentan-2-yloxy)benzene is reliably achieved through a regioselective nucleophilic aromatic substitution. The protocol leverages the high reactivity of 2,4-difluoronitrobenzene, activated by its nitro group, towards nucleophilic attack by the pentan-2-alkoxide. This guide provides a robust framework for the synthesis, purification, and characterization of this valuable chemical intermediate, emphasizing safety and mechanistic understanding to ensure a successful and reproducible outcome for researchers in the field.

References

- Vertex AI Search. (n.d.). 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene.

- Biosynth. (n.d.). 2,4-Difluoronitrobenzene | 446-35-5.

- Sigma-Aldrich. (n.d.). 2,4-Difluoronitrobenzene 99% 446-35-5.

- Huateng Pharma. (n.d.). 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene.

- Ruji Biology. (n.d.). 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene 97%.

- Gabriele, K., et al. (2024).

- Guidechem. (n.d.). 4-fluoro-2-nitro-1-propan-2-yloxybenzene 1092496-27-9.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 2,4-Difluoronitrobenzene in Modern Pharmaceutical Synthesis.

- CymitQuimica. (n.d.). 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene.

- Fluoromart. (n.d.). 446-35-5 | 2,4-Difluoronitrobenzene.

- ChemicalBook. (n.d.). 4-Fluoronitrobenzene synthesis.

- Google Patents. (n.d.). WO2007072679A1 - Process for producing 2,4-difluoronitrobenzene.

- Chemistry LibreTexts. (2025, February 2). 16.

- Cambridge University Press. (n.d.). Williamson Ether Synthesis. Name Reactions in Organic Synthesis.

- Benchchem. (n.d.). Application Notes and Protocols: 4-Ethoxy-2-fluoro-1-nitrobenzene in Organic Synthesis.

- Vapourtec Flow Chemistry. (n.d.).

- University of Houston-Downtown. (n.d.). The Williamson ether synthesis.

- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- Wikipedia. (n.d.). Williamson ether synthesis.

- ChemicalBook. (n.d.). 4-Fluoronitrobenzene(350-46-9) 1H NMR spectrum.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.

Sources

- 1. vapourtec.com [vapourtec.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. biosynth.com [biosynth.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scholarship.richmond.edu [scholarship.richmond.edu]

- 8. labsolu.ca [labsolu.ca]

- 9. 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene | CAS:1314987-41-1 | 湖南华腾制药有限公司_官网 [huatengsci.com]

- 10. 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene | CymitQuimica [cymitquimica.com]

Spectroscopic Characterization of 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis based on established spectroscopic principles and data from analogous structures. The methodologies and interpretations presented herein are intended to serve as a robust reference for the characterization of this and structurally related molecules.

Introduction

4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene, with the chemical formula C₁₁H₁₄FNO₃ and a molecular weight of 227.23 g/mol , is a substituted nitroaromatic ether.[1][2] Its structure combines a 1,2,4-trisubstituted benzene ring with a chiral pentan-2-yloxy side chain. The presence of a nitro group, a fluorine atom, and an ether linkage imparts specific electronic and steric properties that are reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming its identity, assessing its purity, and elucidating its role in various chemical and biological systems.

Synthesis and Structural Confirmation Workflow

The synthesis of 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene typically involves a nucleophilic aromatic substitution reaction. A common route would be the reaction of 2,4-difluoro-1-nitrobenzene with pentan-2-ol in the presence of a suitable base. The regioselectivity of this reaction is governed by the strong electron-withdrawing nature of the nitro group, which activates the ortho and para positions to nucleophilic attack.

Following synthesis, a rigorous spectroscopic analysis is essential for structural verification and purity assessment. The typical workflow for this process is outlined below.

Caption: Workflow for the synthesis and spectroscopic verification of 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Constants

The ¹H NMR spectrum will exhibit signals corresponding to the aromatic protons and the protons of the pentan-2-yloxy side chain. The electron-withdrawing nitro group and the electronegative fluorine and oxygen atoms will significantly influence the chemical shifts of the aromatic protons.[3][4]

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-3 | 7.8 - 8.0 | dd | J(H-3, H-5) ≈ 2-3 Hz (meta), J(H-3, F) ≈ 7-9 Hz |

| H-5 | 7.2 - 7.4 | ddd | J(H-5, H-6) ≈ 9-10 Hz (ortho), J(H-5, H-3) ≈ 2-3 Hz (meta), J(H-5, F) ≈ 4-5 Hz |

| H-6 | 7.0 - 7.2 | dd | J(H-6, H-5) ≈ 9-10 Hz (ortho), J(H-6, F) ≈ 9-11 Hz |

| O-CH | 4.5 - 4.7 | m | |

| CH₂ | 1.6 - 1.8 | m | |

| CH₃ (CH-CH₃) | 1.3 - 1.4 | d | J ≈ 6-7 Hz |

| CH₃ (terminal) | 0.9 - 1.0 | t | J ≈ 7-8 Hz |

-

Aromatic Region: The protons on the benzene ring will appear in the downfield region of the spectrum. The proton ortho to the nitro group (H-3) is expected to be the most deshielded. The fluorine atom will introduce additional splitting (coupling) to the adjacent protons.

-

Aliphatic Region: The methine proton of the pentan-2-yloxy group (O-CH) will be shifted downfield due to the adjacent oxygen atom.[5][6] The remaining protons of the pentyl chain will appear in the typical aliphatic region.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the substituents.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (C-NO₂) | 145 - 150 |

| C-2 (C-O) | 150 - 155 (d, J(C-F) large) |

| C-3 | 120 - 125 |

| C-4 (C-F) | 160 - 165 (d, J(C-F) very large) |

| C-5 | 115 - 120 (d, J(C-F) ≈ 20-25 Hz) |

| C-6 | 110 - 115 (d, J(C-F) ≈ 5-10 Hz) |

| O-CH | 75 - 80 |

| CH₂ | 35 - 40 |

| CH (CH-CH₃) | 20 - 25 |

| CH₃ (CH-CH₃) | 15 - 20 |

| CH₃ (terminal) | 10 - 15 |

The carbon attached to the fluorine atom (C-4) will exhibit a large one-bond carbon-fluorine coupling constant. The other aromatic carbons will also show smaller couplings to the fluorine atom.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra at room temperature. Standard pulse programs should be employed. For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.

Predicted Fragmentation Pattern

For 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene, electron ionization (EI) would likely lead to the following key fragments:

-

Molecular Ion (M⁺): A peak at m/z = 227, corresponding to the molecular weight of the compound.

-

Loss of the Pentyl Group: A significant fragment resulting from the cleavage of the C-O bond of the ether, leading to a peak at m/z = 156.

-

Loss of the Pentoxy Group: Cleavage of the Ar-O bond would result in a fragment at m/z = 141, corresponding to the fluoronitrobenzene radical cation.[7][8]

-

Loss of NO₂: A fragment corresponding to the loss of the nitro group (46 Da) from the molecular ion or other fragments.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI). For volatile compounds, gas chromatography-mass spectrometry (GC-MS) can be employed.

-

Ionization: Ionize the sample using the chosen method.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted Characteristic Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 3000 |

| N-O asymmetric stretch (NO₂) | 1500 - 1550 |

| N-O symmetric stretch (NO₂) | 1330 - 1370 |

| C=C aromatic stretch | 1450 - 1600 |

| C-O ether stretch | 1200 - 1250 (asymmetric), 1000 - 1050 (symmetric) |

| C-F stretch | 1100 - 1200 |

The strong absorptions corresponding to the nitro group and the C-O ether linkage are particularly diagnostic.[5][6][9]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum by passing infrared radiation through the sample and measuring the absorbance at different wavenumbers.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Conclusion

This technical guide provides a predictive framework for the spectroscopic characterization of 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene. By leveraging established principles and data from analogous compounds, researchers can effectively interpret experimental data to confirm the structure and purity of this molecule. The detailed protocols and expected spectral data serve as a valuable resource for scientists engaged in the synthesis and application of novel chemical entities.

References

- Vertex AI Search. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.

- Monti, D., Orsini, F., & Severini Ricca, G. (1986). Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts and Width Line in Ortho Substituted Nitro Benzenes. Marcel Dekker, Inc.

- ResearchGate. (2025, August 10). High resolution NMR spectra of some tri-substituted benzenes.

- ResearchGate.

- Reddit. (2018, June 7). How do I identify different kinds of benzene substitution using H NMR spectra?.

-

Alichem. 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene. Retrieved from [Link]

-

PubChem. p-Fluoronitrobenzene | C6H4FNO2 | CID 9590. Retrieved from [Link]

- Fiveable. Spectroscopy of Ethers | Organic Chemistry Class Notes.

- CymitQuimica. 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene.

- ResearchGate. Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC.

-

Wikipedia. 4-Fluoronitrobenzene. Retrieved from [Link]

- PubMed. Determination of nitroaromatic, nitramine, and nitrate ester explosives in soil by gas chromatography and an electron capture detector.

- Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers.

- ResearchGate. (2025, October 16). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research.

-

NIST WebBook. Benzene, 1-fluoro-4-nitro-. Retrieved from [Link]

- SpectraBase. 1-Fluoro-4-nitro-benzene - Optional[13C NMR] - Chemical Shifts.

- ChemicalBook. 1-Fluoro-2-nitrobenzene(1493-27-2) 1H NMR spectrum.

- BLDpharm. 1233955-77-5|4-Fluoro-2-nitro-1-(pentan-3-yloxy)benzene.

- Ruji Biology. 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene 97%.

- PubChem. CID 141051979 | C12H8F2N2O4.

- ResearchGate. IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene....

- Sigma-Aldrich. 4-Bromo-1-fluoro-2-nitrobenzene 96 364-73-8.

- PubChemLite. 4-fluoro-1-nitro-2-(propan-2-yloxy)benzene.

- SpectraBase. 1-Fluoro-4-nitro-benzene - Optional[19F NMR] - Chemical Shifts.

- ATB. 1-Fluoro-4-nitrobenzene | C6H4FNO2 | MD Topology | NMR | X-Ray.

- BLD Pharm. 28987-46-4|4-Fluoro-2-isopropoxy-1-nitrobenzene.

- Haz-Map. 1-Fluoro-4-nitrobenzene - Hazardous Agents.

- Huateng Pharma. 英文名称:4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene.

- BOJNSCI. 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene.

- CDH Fine Chemical.

- ChemicalBook. 4-Nitrotoluene(99-99-0) 13C NMR spectrum.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. 3D-FF155668 - 4-fluoro-1-nitro-2-pentan-2-yloxybenzene | 1… [cymitquimica.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. reddit.com [reddit.com]

- 5. fiveable.me [fiveable.me]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 4-Fluoronitrobenzene(350-46-9) 1H NMR spectrum [chemicalbook.com]

- 8. 4-Fluoronitrobenzene(350-46-9) 13C NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene (CAS Number: 1314987-41-1), a substituted nitroaromatic compound with significant potential as a building block in medicinal chemistry and materials science. This document delves into its physicochemical properties, plausible synthetic routes based on established chemical principles, predicted reactivity, and potential applications, particularly in the realm of drug discovery. Furthermore, it outlines a protocol for its characterization using modern spectroscopic techniques and provides essential safety and handling information. The insights presented herein are curated for researchers and professionals engaged in the design and synthesis of novel molecular entities.

Introduction: The Strategic Importance of Fluoronitroaromatic Ethers

Substituted fluoronitrobenzenes are a cornerstone in modern organic synthesis, offering a versatile platform for the construction of complex molecules. The presence of both a fluorine atom and a nitro group on the aromatic ring imparts unique reactivity, making them valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The nitro group, a potent electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the fluorine atom often serves as an excellent leaving group in such reactions.[2]

The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity.[3] The introduction of an alkoxy side chain, in this case, a pentan-2-yloxy group, further modulates the molecule's lipophilicity and conformational flexibility, which can be critical for its biological activity. This guide focuses specifically on 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene, a molecule that synergistically combines these key structural features.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1314987-41-1 | N/A |

| Molecular Formula | C₁₁H₁₄FNO₃ | N/A |

| Molecular Weight | 227.23 g/mol | N/A |

| Appearance | Predicted to be a yellow oil or low-melting solid | Inferred from similar compounds[2] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) and insoluble in water. | N/A |

| Boiling Point | Predicted to be >200 °C at atmospheric pressure | Inferred from similar compounds[2] |

| Melting Point | Not available | N/A |

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

The most logical starting material for the synthesis is 2,4-difluoronitrobenzene. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. The fluorine atom at the 2-position is ortho to the nitro group, while the fluorine at the 4-position is para. The reaction with an alkoxide, such as the one derived from pentan-2-ol, will lead to the displacement of one of the fluorine atoms. The regioselectivity of this substitution can be influenced by reaction conditions, but substitution at the 2-position is sterically more accessible.

Reaction Scheme:

Caption: Proposed synthesis of 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene via SNAr.

Detailed Experimental Protocol (Illustrative)

This protocol is a general procedure based on established methods for similar transformations and should be optimized for specific laboratory conditions.[1]

-

Preparation of the Alkoxide: To a stirred solution of pentan-2-ol (1.1 equivalents) in a dry aprotic polar solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base like sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium pentan-2-alkoxide.

-

Nucleophilic Substitution: To the freshly prepared alkoxide solution, add a solution of 2,4-difluoronitrobenzene (1.0 equivalent) in the same dry solvent dropwise at 0 °C.

-

Reaction Monitoring: After the addition is complete, warm the reaction mixture to a temperature between 80-120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and carefully quench with water. Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane. The combined organic layers should be washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene.

Reactivity and Potential Transformations

The chemical reactivity of 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene is primarily dictated by the nitro group and the remaining fluorine atom.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine using various established methods, such as catalytic hydrogenation (e.g., H₂/Pd-C), or chemical reduction (e.g., SnCl₂/HCl, Fe/NH₄Cl).[1] This transformation yields 4-fluoro-2-(pentan-2-yloxy)aniline, a valuable intermediate for the synthesis of a wide range of compounds, including heterocycles and amides.

Caption: Reduction of the nitro group to an aniline.

Further Nucleophilic Aromatic Substitution

While the presence of the electron-donating alkoxy group deactivates the ring towards nucleophilic attack compared to the difluoro precursor, the remaining fluorine atom can still be displaced by strong nucleophiles under forcing conditions. This allows for the sequential introduction of different substituents onto the aromatic ring.

Applications in Drug Discovery and Development

The structural motifs present in 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene are of significant interest in the field of drug discovery.

-

Fluorine as a Bioisostere: The fluorine atom can act as a bioisostere for a hydrogen atom, improving metabolic stability by blocking sites of oxidative metabolism. Its high electronegativity can also influence the pKa of nearby functional groups and enhance binding interactions with target proteins.[2]

-

Nitroaromatics in Medicinal Chemistry: Nitroaromatic compounds are precursors to a wide range of biologically active molecules. The corresponding anilines are key building blocks for the synthesis of kinase inhibitors, anti-infective agents, and central nervous system drugs.[4]

-

Lipophilicity Modulation: The pentan-2-yloxy side chain provides a lipophilic character to the molecule, which can be crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. The specific stereochemistry and branching of this group can also influence conformational preferences, potentially leading to enhanced target engagement.

The combination of these features makes 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene a promising scaffold for the development of novel therapeutic agents. The subsequent functionalization of the aniline derived from this compound can lead to a diverse library of molecules for biological screening.[5][6]

Analytical Characterization: A Predictive Overview

As no published spectroscopic data for this specific compound is available, the following section provides a predictive analysis based on the expected spectral characteristics of its structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, which will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The protons of the pentan-2-yloxy side chain will appear in the aliphatic region, with the methine proton adjacent to the ether oxygen shifted downfield.

-

¹³C NMR: The carbon NMR spectrum will show signals for all 11 carbon atoms. The carbons attached to the fluorine and the nitro group will be significantly deshielded. The carbon-fluorine coupling will be observable. Carbons of the pentan-2-yloxy group will appear in the upfield region.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance, with its chemical shift being indicative of the electronic environment of the fluorine atom on the nitro-substituted aromatic ring.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively). A C-O-C stretching vibration for the ether linkage is expected in the fingerprint region (around 1250-1050 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (227.23 g/mol ). Common fragmentation patterns for nitroaromatic ethers would include the loss of the nitro group (NO₂) and cleavage of the ether side chain.[9]

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines are based on the safety profiles of similar nitroaromatic and ether compounds.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[10][11]

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any potential vapors.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases. Nitroaromatic compounds can be flammable and may have explosive properties under certain conditions.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and sources of ignition.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene represents a strategically designed chemical entity with considerable potential as an intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical industry. Its unique combination of a reactive fluoro-nitroaromatic core and a lipophilic alkoxy side chain offers a versatile platform for the development of novel drug candidates. This technical guide provides a foundational understanding of its properties, synthesis, reactivity, and potential applications, serving as a valuable resource for researchers and scientists in the field of organic and medicinal chemistry. Further experimental validation of the proposed synthetic routes and detailed characterization will undoubtedly pave the way for its broader application in innovative research and development endeavors.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Nitrophenyl Octyl Ether, 98%. Retrieved from [Link]

-

Agilent Technologies, Inc. (2019, March 29). Nitroaromatics and Isophorone Standard - Safety Data Sheet. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy and Mass Spectrometry. Retrieved from [Link]

-

Pharmacy and Pharmaceutical Science Journal. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

- Google Patents. (n.d.). CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene.

-

Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

- Google Patents. (n.d.). US4642398A - Preparation of fluoronitrobenzene compounds in dispersion of potassium fluoride.

-

National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Fluoronitrobenzene. Retrieved from [Link]

-

University of California, Santa Barbara. (2001). Fluorine NMR. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

-

MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]

-

Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Fluoro-4-nitro-benzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biophysics.org [biophysics.org]

- 9. crab.rutgers.edu [crab.rutgers.edu]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.com [fishersci.com]

- 12. agilent.com [agilent.com]

An In-depth Technical Guide to the Molecular Structure of 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene. The document elucidates the synthesis, purification, and detailed structural characterization of this aromatic ether. A proposed synthetic pathway via the Williamson ether synthesis is detailed, leveraging established methodologies for analogous nitroaromatic compounds. The structural integrity of the molecule is explored through an in-depth discussion of predicted spectroscopic data, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy. Potential applications in medicinal chemistry and materials science are also discussed based on the functionalities present in the molecule.

Introduction

4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene is a substituted aromatic ether with the molecular formula C₁₁H₁₄FNO₃ and a molecular weight of 227.23 g/mol .[1] Its structure, featuring a nitro group, a fluorine atom, and a pentan-2-yloxy substituent on a benzene ring, suggests its potential utility as a versatile intermediate in organic synthesis. The electron-withdrawing nature of the nitro group and the fluorine atom can activate the aromatic ring for nucleophilic aromatic substitution, making it a valuable building block for more complex molecules.[2] This guide serves as a detailed resource for researchers and professionals engaged in the synthesis and application of novel organic compounds.

Molecular Structure and Properties

The molecular structure of 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene is characterized by a benzene ring substituted with four different groups. The relative positions of these substituents are critical to the molecule's chemical reactivity and physical properties.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄FNO₃ | [1] |

| Molecular Weight | 227.23 g/mol | [1] |

| CAS Number | 1314987-41-1 | [3] |

Predicted Spectroscopic Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the pentan-2-yloxy group. The aromatic region will likely display a complex splitting pattern due to the coupling between the protons and the fluorine atom.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aromatic-H | 7.8 - 8.2 | dd | ~9, ~3 |

| Aromatic-H | 7.0 - 7.4 | m | |

| Aromatic-H | 6.8 - 7.1 | m | |

| O-CH | 4.4 - 4.7 | sextet | ~6 |

| CH₂ | 1.5 - 1.8 | m | |

| CH₃ (pentyl) | 1.2 - 1.4 | d | ~6 |

| CH₃ (ethyl) | 0.8 - 1.0 | t | ~7 |

| CH₃ (methyl) | 1.2 - 1.4 | d | ~6 |

Predictions are based on typical chemical shifts for similar structures and the known ¹H NMR data for 4-fluoronitrobenzene.[4]

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon attached to the fluorine atom will exhibit a large coupling constant (¹JCF).

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-F | 160 - 165 (d, ¹JCF ≈ 250 Hz) |

| C-NO₂ | 145 - 150 |

| C-O | 150 - 155 |

| Aromatic C-H | 115 - 130 |

| O-CH | 75 - 80 |

| CH₂ | 35 - 40 |

| CH₂ | 18 - 22 |

| CH₃ (pentyl) | 20 - 25 |

| CH₃ (ethyl) | 10 - 15 |

Predictions are based on typical chemical shifts for similar structures and the known ¹³C NMR data for 4-fluoronitrobenzene.[5]

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 227. The fragmentation pattern would likely involve the loss of the pentan-2-yloxy group and the nitro group.

| Ion | Predicted m/z |

| [M]⁺ | 227 |

| [M - C₅H₁₁O]⁺ | 140 |

| [M - NO₂]⁺ | 181 |

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-O stretch (nitro) | 1520-1560 (asymmetric), 1345-1385 (symmetric) |

| C-O-C stretch (ether) | 1200-1250 |

| C-F stretch | 1100-1200 |

| C=C stretch (aromatic) | 1450-1600 |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

Predictions are based on standard IR correlation tables and the known IR spectrum of 4-fluoronitrobenzene.[6]

Proposed Synthesis and Purification

The synthesis of 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene can be effectively achieved via a nucleophilic aromatic substitution reaction, specifically the Williamson ether synthesis.[7] This method involves the reaction of a phenoxide with an alkyl halide. In this case, 4-fluoro-2-nitrophenol would be deprotonated to form the corresponding phenoxide, which then reacts with 2-bromopentane.

Synthesis Workflow

Caption: Proposed Williamson ether synthesis workflow for 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene.

Detailed Experimental Protocol

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-2-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile (50 mL).

-

Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add 2-bromopentane (1.2 eq) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with acetonitrile.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene.

Potential Applications

While specific applications for 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene are not extensively documented, its structural motifs suggest potential utility in several areas of chemical research and development.

-

Medicinal Chemistry: The fluoro and nitro-substituted aromatic core is a common feature in many biologically active molecules. The nitro group can be reduced to an amine, providing a handle for further functionalization in the synthesis of pharmaceutical intermediates.[2]

-

Materials Science: Aromatic ethers with fluorine substituents can exhibit unique properties, such as thermal stability and specific electronic characteristics, making them of interest in the development of novel polymers and liquid crystals.

-

Agrochemicals: The presence of a fluorinated nitroaromatic system is found in some herbicides and fungicides. Further derivatization of the title compound could lead to new agrochemical candidates.

Safety and Handling

Nitroaromatic compounds should be handled with care as they can be toxic and potentially explosive, although the risk is lower for non-polynitrated compounds.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) for related compounds like 4-fluoronitrobenzene.[8]

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure, properties, and proposed synthesis of 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene. The detailed predicted spectroscopic data serves as a valuable reference for the characterization of this compound. The outlined Williamson ether synthesis protocol offers a reliable method for its preparation. The potential applications in medicinal chemistry and materials science highlight the significance of this molecule as a versatile building block in organic synthesis.

References

-

PMC. 2‐Fluoro‐5‐nitrophenyldiazonium: A Novel Sanger‐Type Reagent for the Versatile Functionalization of Alcohols. Available from: [Link]

-

PubChem. p-Fluoronitrobenzene. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. Available from: [Link]

- Google Patents. US4164517A - Preparation of fluoronitrobenzene.

-

Wikipedia. 4-Fluoronitrobenzene. Available from: [Link]

- Google Patents. US10347943B2 - Fluoro-substituted ethers and compositions.

-

NIST WebBook. Benzene, 1-fluoro-4-nitro-. Available from: [Link]

-

SpectraBase. 1-Fluoro-4-nitro-benzene - Optional[19F NMR] - Chemical Shifts. Available from: [Link]

-

SpectraBase. 1-Fluoro-4-nitro-benzene - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

PubChem. CID 141051979 | C12H8F2N2O4. Available from: [Link]

-

ACS Publications. Aromatic fluoroalkoxylation via direct displacement of a nitro or fluoro group | The Journal of Organic Chemistry. Available from: [Link]

-

ResearchGate. Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds | Request PDF. Available from: [Link]

-

ACS Publications. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones | Organic Letters. Available from: [Link]

-

ATB. 1-Fluoro-4-nitrobenzene | C6H4FNO2 | MD Topology | NMR | X-Ray. Available from: [Link]

-

PubChemLite. 4-fluoro-1-nitro-2-(propan-2-yloxy)benzene. Available from: [Link]

-

SpectraBase. 1-Fluoro-4-nitro-benzene - Optional[ATR-IR] - Spectrum. Available from: [Link]

Sources

- 1. 3D-FF155668 - 4-fluoro-1-nitro-2-pentan-2-yloxybenzene | 1… [cymitquimica.com]

- 2. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]

- 3. labsolu.ca [labsolu.ca]

- 4. 4-Fluoronitrobenzene(350-46-9) 1H NMR spectrum [chemicalbook.com]

- 5. 4-Fluoronitrobenzene(350-46-9) 13C NMR spectrum [chemicalbook.com]

- 6. Benzene, 1-fluoro-4-nitro- [webbook.nist.gov]

- 7. 2‐Fluoro‐5‐nitrophenyldiazonium: A Novel Sanger‐Type Reagent for the Versatile Functionalization of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdhfinechemical.com [cdhfinechemical.com]

Biological activity of fluorinated nitroaromatic compounds

An In-Depth Technical Guide to the Biological Activity of Fluorinated Nitroaromatic Compounds

Executive Summary

The strategic incorporation of fluorine into nitroaromatic scaffolds represents a powerful and increasingly prevalent strategy in modern drug discovery. This guide provides a comprehensive technical overview of the biological activities, mechanisms of action, and experimental evaluation of fluorinated nitroaromatic compounds. By combining the unique electronic properties and metabolic stability conferred by fluorine with the potent, redox-active nature of the nitro group, medicinal chemists can develop novel therapeutic agents with enhanced efficacy and tailored pharmacokinetic profiles. This document delves into the synergistic interplay between these two functionalities, exploring their applications in antimicrobial, anticancer, and enzyme-inhibiting agents. We will dissect the core mechanism of nitro group bioreduction, a process central to both the therapeutic efficacy and potential toxicity of these compounds, and examine how fluorination critically modulates their absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, this guide offers detailed, field-proven experimental protocols for assessing biological activity, providing researchers and drug development professionals with a practical framework for advancing their own investigations in this promising area of medicinal chemistry.

Introduction: The Strategic Synergy of Fluorine and Nitro Groups in Medicinal Chemistry

In the landscape of pharmaceutical sciences, the deliberate chemical modification of bioactive molecules is a cornerstone of developing safer and more effective drugs. Among the vast toolkit available to medicinal chemists, the use of fluorine and nitroaromatic groups stands out for the profound and often synergistic effects they impart on a molecule's biological profile.

The Unique Role of Fluorine in Drug Design Fluorine, the most electronegative element, has become an indispensable tool in modern drug discovery.[1] Its small size allows it to act as a bioisostere of a hydrogen atom, yet its electronic properties are vastly different. The introduction of a carbon-fluorine (C-F) bond, one of the strongest in organic chemistry, can significantly enhance the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism by enzymes like cytochrome P450.[2][3] This strategic placement can lead to improved pharmacokinetics, such as a longer half-life.[2] Furthermore, fluorine substitution can modulate a molecule's lipophilicity, membrane permeability, and the acidity (pKa) of nearby functional groups, all of which are critical for a drug's interaction with its biological target and its overall ADME profile.[1][4]

The Nitroaromatic Scaffold: A Versatile Pharmacophore Nitroaromatic compounds, characterized by one or more nitro (NO₂) groups attached to an aromatic ring, are a class of molecules with a long history of biological significance.[5] The nitro group is a strong electron-withdrawing moiety that significantly influences the electronic distribution of the aromatic ring, often activating it for specific chemical reactions.[6] This functional group is a key pharmacophore in a wide array of therapeutic agents, including antibiotics and anticancer drugs.[7][8] The biological activity of many nitroaromatics is intrinsically linked to the enzymatic reduction of the nitro group within target cells or microorganisms, a process that generates reactive intermediates capable of inducing cellular damage.[9][10] This redox-cycling capability makes the nitro group a potent, albeit sometimes challenging, component in drug design.

When combined, these two functionalities create a powerful synergy. Fluorination can fine-tune the reduction potential of the nitro group, alter the compound's solubility and ability to cross biological membranes, and protect the molecule from metabolic degradation, thereby enhancing the therapeutic window and efficacy of the parent nitroaromatic drug.[2][4]

Section 1: Diverse Biological Activities of Fluorinated Nitroaromatic Compounds

The fusion of fluorine and nitroaromatic moieties has yielded compounds with significant activity across several therapeutic areas.

Antimicrobial Activity

Fluorinated nitroaromatic compounds have demonstrated potent activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[7][11] The mechanism often relies on the intracellular reduction of the nitro group to produce toxic radical species that damage microbial DNA and other critical biomolecules.[8][10] Fluorine atoms can enhance this activity by increasing cellular uptake and improving interactions with the active sites of microbial nitroreductase enzymes. For instance, studies on fluorine-substituted β-methyl-β-nitrostyrenes have shown enhanced antimicrobial efficacy, particularly against E. coli and S. aureus.[11]

| Compound Class | Target Organism(s) | Typical MIC Range | Reference(s) |

| Halogenated Nitro-oxa-Michael Adducts | Staphylococcus aureus | 15.6–62.5 µg/mL | [10] |

| Halogenated Nitro-oxa-Michael Adducts | Candida sp. | 15.6–62.5 µg/mL (MFC) | [10] |

| Fluorinated β-Nitrostyrenes | E. coli, S. aureus | Not specified | [11] |

| 5-Nitroimidazole Derivatives | H. pylori | Not specified | [8] |

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

Anticancer Activity

The development of anticancer agents is another area where fluorinated nitroaromatics have shown considerable promise.[12][13] Their cytotoxic effects are often linked to the induction of apoptosis in cancer cells.[14][15] The bioreductive activation of the nitro group under the hypoxic (low oxygen) conditions characteristic of solid tumors is a key strategy for achieving tumor-selective toxicity. Fluorinated Schiff bases and isatin derivatives, for example, have exhibited potent, dose-dependent cytotoxicity against lung and duodenal cancer cell lines.[14][15] In some cases, these compounds trigger cell death by causing the dissipation of the mitochondrial membrane potential and stimulating the production of reactive oxygen species (ROS).[15]

| Compound/Class | Cancer Cell Line(s) | Typical IC₅₀ Range | Reference(s) |

| Fluorinated Schiff Base (Compound 6) | A549 (Lung Carcinoma) | 0.64 µM | [14] |

| Fluorinated Isatin (Compound 3a) | HuTu 80 (Duodenal) | < 50 µM | [15] |

| 5-Fluorouracil (Reference Drug) | HuTu 80 (Duodenal) | > 50 µM | [15] |

| Fluorinated Benzothiazoles | MDA-468, MCF-7 (Breast) | 0.20–0.57 µM | [13] |

IC₅₀: Half-maximal Inhibitory Concentration

Enzyme Inhibition

Fluorinated compounds are well-established as potent mechanism-based enzyme inhibitors.[16][17] The nitro group can further enhance binding and activity. For example, fluorinated nitroaromatics can act as inhibitors of enzymes crucial for pathogen survival or cancer progression, such as kinases, proteases, and specific metabolic enzymes.[10][18] The mechanism can involve the fluorinated nitroaromatic compound mimicking the enzyme's natural substrate. The strong electron-withdrawing nature of both fluorine and the nitro group can facilitate the formation of a stable covalent bond with a key residue in the enzyme's active site, leading to irreversible inhibition.[16] In other cases, the nitro group itself engages in strong electrostatic interactions with metallic cofactors, such as the heme iron in fungal 14α-demethylase, leading to potent inhibition.[10]

Section 2: Core Mechanisms of Action

The biological effects of fluorinated nitroaromatic compounds are governed by a complex interplay between the bioreduction of the nitro group and the physicochemical modifications imparted by fluorine.

The Pivotal Role of Nitro Group Bioreduction

The central mechanism for both the therapeutic and toxic effects of nitroaromatics is the enzymatic reduction of the nitro group.[9] This multi-step process is catalyzed by a class of enzymes known as nitroreductases, which are found in both prokaryotic and eukaryotic cells, but are particularly active in anaerobic bacteria and hypoxic tumor cells.[19][20]

The reduction proceeds through a series of highly reactive intermediates:

-

One-electron reduction forms a nitro radical anion (Ar-NO₂⁻•). In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a "futile cycle" that generates superoxide radicals, leading to oxidative stress.[21]

-

Two-electron reduction bypasses the radical anion stage to form a nitroso derivative (Ar-NO).

-

Further two-electron reduction yields a hydroxylamine derivative (Ar-NHOH).

-

A final two-electron reduction produces the stable, and often less toxic, amine (Ar-NH₂).

The nitroso and hydroxylamine intermediates are highly electrophilic and are considered the primary mediators of cytotoxicity. They can covalently bind to cellular macromolecules, including DNA, RNA, and proteins, leading to strand breaks, mutations, and enzyme inactivation, ultimately culminating in cell death.[8][22]

Caption: Influence of fluorination on the ADME profile of a nitroaromatic drug.

Section 3: Experimental Protocols for Activity Assessment

To rigorously evaluate the biological activity of novel fluorinated nitroaromatic compounds, standardized and reproducible assays are essential. The following protocols provide a self-validating framework for assessing antimicrobial and anticancer properties.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol uses the broth microdilution method to determine the lowest concentration of a compound that visibly inhibits microbial growth.

Methodology:

-

Preparation of Compound Stock: Dissolve the test compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Bacterial Inoculum Preparation: Culture the desired bacterial strain (e.g., S. aureus ATCC 29213) in appropriate broth (e.g., Mueller-Hinton Broth - MHB) overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution: In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12. Add 200 µL of a starting dilution of the test compound to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, discarding 100 µL from well 11. Well 12 serves as the growth control (no compound).

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (wells 1-12), bringing the final volume to 200 µL. The final concentration of DMSO should not exceed 1%, a level typically non-inhibitory to bacterial growth.

-

Controls:

-

Growth Control: Well containing bacteria and broth with DMSO (vehicle control).

-

Sterility Control: Well containing only sterile broth.

-

Positive Control: A known antibiotic (e.g., ciprofloxacin) tested in parallel.

-

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as determined by visual inspection or by measuring optical density (OD₆₀₀).

Protocol 2: In Vitro Cytotoxicity Assay against Cancer Cell Lines (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549 human lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated nitroaromatic compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO-treated cells) and a blank (medium only).

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 3: Apoptosis Induction Assay using Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Seed and treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution according to the manufacturer's protocol.

-